![molecular formula C30H30N6O6S2 B2498710 2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1173728-03-4](/img/structure/B2498710.png)
2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C30H30N6O6S2 and its molecular weight is 634.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide is a complex organic molecule with potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C30H30N6O6S2, with a molecular weight of approximately 634.73 g/mol. The structure features various functional groups that may contribute to its biological activity, including an imidazoquinazoline core and a sulfonamide moiety.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C30H30N6O6S2 |
Molecular Weight | 634.73 g/mol |
Exact Mass | 634.166825052 u |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. The imidazoquinazoline scaffold is known for its ability to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies on related compounds have shown that they can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the PI3K/Akt and MAPK pathways.
The proposed mechanism of action for this compound involves:
- Inhibition of Tyrosine Kinases : Compounds in this class often act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell signaling.
- Induction of Apoptosis : By activating caspase pathways, these compounds can lead to programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound may interfere with the cell cycle progression, particularly at the G1/S phase transition.
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) have demonstrated that this compound can significantly reduce cell viability at micromolar concentrations.
- Animal Models : Preliminary animal studies have indicated that administration of this compound leads to reduced tumor growth in xenograft models, suggesting its potential efficacy in vivo.
Pharmacological Profile
The pharmacological profile includes:
- Antitumor Activity : Effective against multiple cancer types.
- Synergistic Effects : Exhibits enhanced efficacy when used in combination with other chemotherapeutic agents.
Toxicity and Safety
While the biological activity is promising, it is essential to evaluate the toxicity profile. Early studies suggest that the compound has a favorable safety margin; however, comprehensive toxicological assessments are necessary to confirm this.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O6S2/c1-42-25-9-5-2-6-20(25)17-33-26(37)16-24-29(39)36-28(34-24)22-7-3-4-8-23(22)35-30(36)43-18-27(38)32-15-14-19-10-12-21(13-11-19)44(31,40)41/h2-13,24H,14-18H2,1H3,(H,32,38)(H,33,37)(H2,31,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZAGIMPQLTWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.